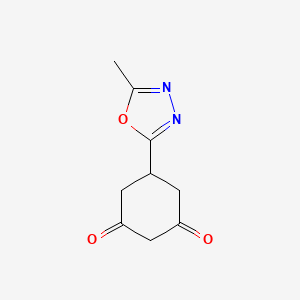
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is a chemical compound that features a cyclohexane ring substituted with a 1,3-dione group and a 5-methyl-1,3,4-oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization and rearrangement to yield the desired oxadiazole derivative . The reaction conditions often include the use of iodine as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce partially or fully reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A similar compound with a hydroxyl group instead of the cyclohexane-1,3-dione moiety.
3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Another related compound with a pyrazole ring instead of the oxadiazole ring.
Uniqueness
5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is unique due to the presence of both the oxadiazole ring and the cyclohexane-1,3-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10N2O3/c1-5-10-11-9(14-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
NUUUIILAVXDLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)C2CC(=O)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
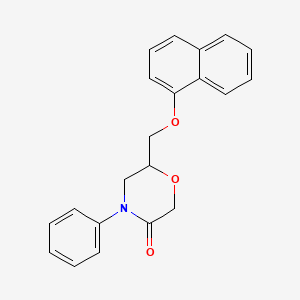
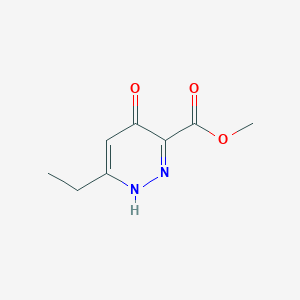

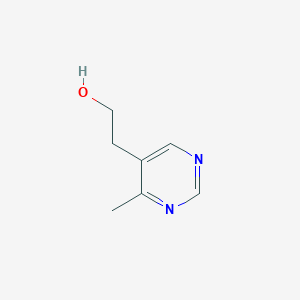
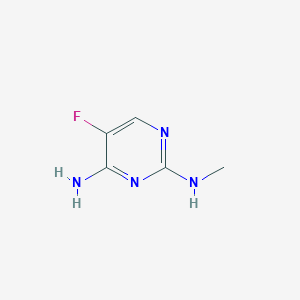
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
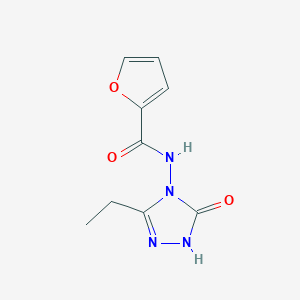
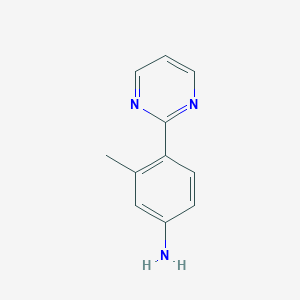
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


